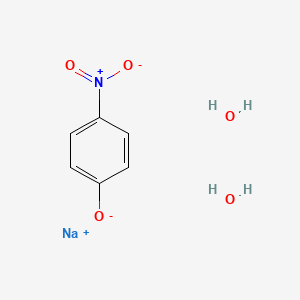
1-(3-Chloro-4-ethoxyphenyl)ethan-1-amine
Vue d'ensemble
Description
1-(3-Chloro-4-ethoxyphenyl)ethan-1-amine is a chemical compound with the molecular formula C10H14ClNO and a molecular weight of 199.68 . It is also known as Benzenemethanamine, 3-chloro-4-ethoxy-α-methyl .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom and an ethoxy group, and an ethan-1-amine group .Physical and Chemical Properties Analysis
The predicted boiling point of this compound is 283.9±30.0 °C and its predicted density is 1.114±0.06 g/cm3 . The predicted pKa value is 9.00±0.10 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound is used in the synthesis of various novel derivatives, such as 3-hydroxyquinolin-4(1H)-ones, which exhibit cytotoxic activity and fluorescence properties. These derivatives were tested for their cytotoxic activity against various cancer cell lines, indicating potential applications in cancer research and therapy (Kadrić et al., 2014).
- It is also involved in the synthesis of 6-(substituted amino)-4-(4-ethoxyphenyl)-1-phenyl-2(1H)-pyridinones. These compounds, prepared from β-aryl glutaconic acid, were evaluated for antimicrobial activity, suggesting potential use in developing new antimicrobial agents (Patel et al., 2010).
Chemical Reactions and Kinetics
- This compound is a part of the study of kinetics and mechanisms in chemical reactions involving alicyclic amines. Understanding these reactions is vital for the development of pharmaceuticals and fine chemicals (Castro et al., 2001).
Other Potential Applications
- The compound's derivatives are studied for their potential in material science, like the electrophilic amination of catecholboronate esters, which is a critical step in the synthesis of various organic compounds. These findings can have implications in the development of new materials and chemical processes (Knight et al., 1997).
- It is also explored in the field of polymer science, particularly in the synthesis of enantiomerically pure compounds, indicating its importance in the field of stereoselective synthesis, which is crucial for the pharmaceutical industry (Zhang et al., 2014).
Propriétés
IUPAC Name |
1-(3-chloro-4-ethoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-3-13-10-5-4-8(7(2)12)6-9(10)11/h4-7H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYWYQLLICBYQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 2-[(4-chloro-5-cyano-1,3-thiazol-2-yl)amino]acetate](/img/structure/B3147922.png)
![3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B3147928.png)






